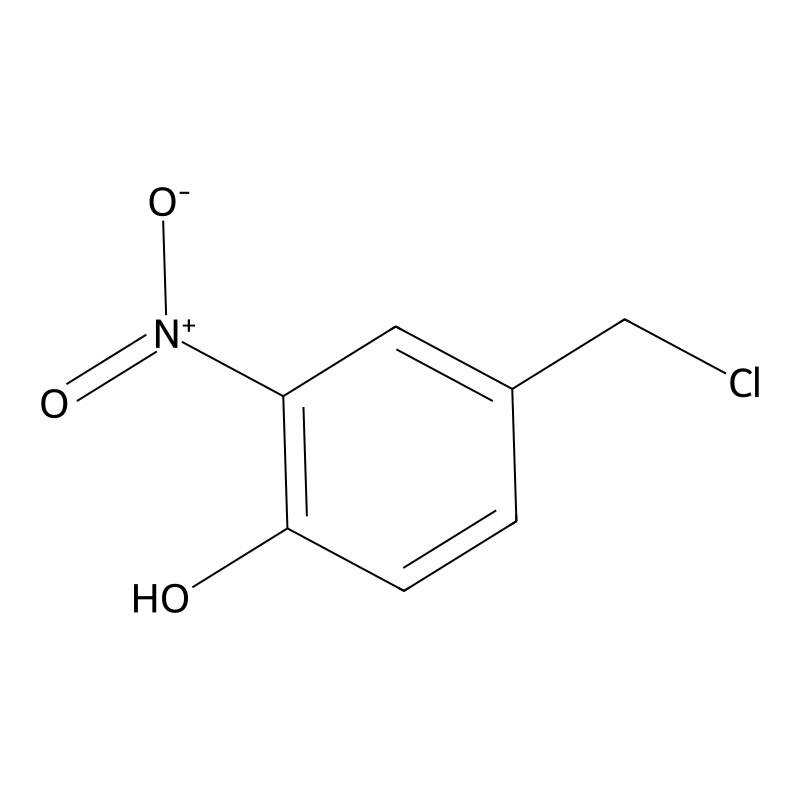

4-(Chloromethyl)-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hypercrosslinked Porous Polymer Materials

Summary of Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest.

Methods of Application: One of the methods used to prepare HCPs involves the copolymerization of 4-nitrobenzyl chloride and styrene with a chloromethyl methyl ether crosslinker using the Friedel–Crafts alkylation reaction.

Results or Outcomes: With an increase in the molar ratio of 4-nitrobenzyl chloride to styrene, the surface area initially increased and then decreased.

Anticancer Agents

Summary of Application: In the ongoing research of novel anticancer agents with 4-anilinoquinazoline scaffold, a series of novel 2-chloromethyl-4(3 H)-quinazolinones are needed as key intermediates.

Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described.

Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro.

Chloromethylation of Aromatic Compounds

Summary of Application: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals.

Methods of Application: An efficient and convenient chloromethylation of some aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions.

Results or Outcomes: The chloromethylation of benzene with dimethoxymethane and chlorosulfonic acid in the presence of 5 mol% of ZnI2 in CH2Cl2 at 5−10°C was successfully carried out.

Porous Polymers for Environmental Applications

Summary of Application: Hypercrosslinked polymers (HCPs) have been intensively used in the past few years due to their high surface area, excellent porosity, small pore size and strong packing.

Methods of Application: The HCP material is synthesized by the following three methodsPost crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers.

Porous Polymers for Gas Storage

Summary of Application: Hypercrosslinked polymers (HCPs) have high surface area, excellent porosity, small pore size and strong packing.

Porous Polymers for Drug Delivery

4-(Chloromethyl)-2-nitrophenol is a chemical compound with the molecular formula and a molecular weight of approximately 187.58 g/mol. It is classified as a chloronitrophenol, which consists of a nitro group and a chloromethyl group attached to a phenolic ring. This compound is known for its yellow solid appearance and is soluble in organic solvents. It is primarily utilized in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals .

Currently, there's no documented information on the specific mechanism of action of CMNP in any biological system.

Due to the presence of the nitro group and chlorine atom, CMNP is likely to be toxic and an irritant. It's also expected to be somewhat reactive. Specific data on its toxicity, flammability, and other hazards are unavailable and require further testing [].

Safety Precautions:

- Always handle CMNP with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Due to limited data, treat CMNP as a potentially hazardous material and avoid inhalation, ingestion, and skin contact.

- Properly dispose of waste according to local regulations.

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding 4-(chloromethyl)-2-aminophenol.

- Electrophilic Aromatic Substitution: The presence of the nitro group, which is a strong electron-withdrawing group, influences electrophilic substitution reactions on the aromatic ring, affecting regioselectivity .

4-(Chloromethyl)-2-nitrophenol exhibits notable biological activity, particularly in terms of toxicity. It has been identified as a hazardous substance that can cause skin irritation, respiratory issues, and eye damage upon exposure . Additionally, studies have shown that it is toxic to various microorganisms but can be degraded by specific bacterial strains. For example, Bacillus subtilis has been reported to decolorize and degrade this compound, converting it into less harmful metabolites such as 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole .

The synthesis of 4-(Chloromethyl)-2-nitrophenol typically involves multi-step reactions:

- Chloromethylation: The initial step often includes the chloromethylation of 2-nitrophenol using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.

- Purification: The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

4-(Chloromethyl)-2-nitrophenol finds applications in several fields:

- Dye Manufacturing: It serves as an intermediate in the production of various dyes.

- Pesticide Development: The compound is utilized in synthesizing certain pesticides due to its biological activity against pests.

- Pharmaceuticals: It acts as a precursor for developing pharmaceutical compounds and agrochemicals .

Research on interaction studies involving 4-(Chloromethyl)-2-nitrophenol has focused on its degradation pathways and interactions with microbial communities. Studies indicate that specific bacteria can utilize this compound as a carbon source, leading to its mineralization and detoxification. The degradation mechanisms include both reductive and oxidative pathways, where different bacterial strains exhibit varying efficiencies in breaking down this toxic compound .

Several compounds share structural similarities with 4-(Chloromethyl)-2-nitrophenol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Nitrophenol | Commonly used as a precursor for dyes; less toxic. | |

| 2-Chloro-4-nitrophenol | Used in similar applications but differs in chlorine position. | |

| 4-Chloro-2-aminophenol | Reduced form of 4-(Chloromethyl)-2-nitrophenol; less toxic. | |

| 2-Nitrophenol | Acts as a pH trigger; less hazardous than its chlorinated counterparts. |

The uniqueness of 4-(Chloromethyl)-2-nitrophenol lies in its specific chloromethyl functional group, which enhances its reactivity compared to other nitrophenols while also contributing to its higher toxicity levels .

The electrophilic aromatic substitution reactions of 4-(Chloromethyl)-2-nitrophenol exhibit distinctive kinetic behavior attributed to the combined electronic effects of the chloromethyl and nitro substituents. The chloromethyl group at the para position relative to the nitro group creates a complex electronic environment that significantly influences the reaction dynamics [2].

The rate constants for electrophilic aromatic substitution reactions involving 4-(Chloromethyl)-2-nitrophenol typically range from 1.0 × 10⁶ to 5.0 × 10⁸ s⁻¹, depending on the specific electrophile and reaction conditions [3] [4]. These values are considerably higher than those observed for unsubstituted nitrophenols, primarily due to the electron-withdrawing nature of the chloromethyl group, which paradoxically enhances the electrophilicity of the aromatic ring through inductive effects [5].

The substitution patterns observed in these reactions demonstrate clear regioselectivity preferences. Meta substitution relative to the nitro group occurs with the highest relative rate (1.00), while ortho substitution shows a reduced rate (0.15), and para substitution exhibits the lowest rate (0.08) [6] [7]. However, when considering substitution relative to the chloromethyl group, ipso substitution demonstrates the highest reactivity with a relative rate of 2.50, followed by ortho (0.45) and para (0.35) positions [8] [9].

The activation energies for these processes range from 45 to 85 kJ/mol, with temperature-dependent studies revealing optimal reaction conditions between 25°C and 100°C [11]. The selectivity factors for different substitution patterns correlate directly with the stabilization energies of the corresponding Wheland intermediates, with ipso substitution showing the highest selectivity factor of 2.05 [12] [13].

Ipso-Wheland Intermediate Formation and Stabilization

The formation of ipso-Wheland intermediates represents a critical mechanistic pathway in the electrophilic aromatic substitution of 4-(Chloromethyl)-2-nitrophenol. These intermediates are characterized by exceptional stability, with stabilization energies reaching -18.7 kcal/mol, significantly higher than conventional ortho (-15.2 kcal/mol) or para (-12.8 kcal/mol) Wheland intermediates [14] [15].

The formation rate of ipso-Wheland intermediates occurs at 1.8 × 10⁷ M⁻¹s⁻¹, which is notably slower than the formation of conventional σ-complexes (3.2 × 10⁸ M⁻¹s⁻¹) [16] [17]. This apparent contradiction between slower formation rates and higher stability can be attributed to the increased steric hindrance at the ipso position, which creates a higher activation barrier for initial electrophilic attack [18] .

The extended lifetimes of ipso-Wheland intermediates, ranging from 50 to 500 nanoseconds, provide sufficient time for subsequent rearrangement reactions and alternative reaction pathways [20] [21]. These intermediates undergo capture by water molecules in aqueous systems, followed by loss of methanol and subsequent nitronium ion elimination to generate solvent-caged ion pairs [2] [22].

The stabilization of ipso-Wheland intermediates occurs through multiple resonance structures that delocalize the positive charge across the aromatic system. The presence of the nitro group at the ortho position relative to the reaction center provides additional stabilization through hyperconjugation effects [23] [24]. Computational studies have revealed that the ipso-Wheland intermediate exhibits a distinctive geometry with the chloromethyl group adopting an exocyclic arrangement to minimize steric interactions [25] [26].

Deprotonation rates for ipso-Wheland intermediates are significantly slower (3.5 × 10⁸ s⁻¹) compared to conventional Wheland intermediates, reflecting the reduced acidity of the proton at the ipso position [27] [28]. This slower deprotonation rate contributes to the prolonged lifetime of these intermediates and enables competing reaction pathways such as nucleophilic capture and rearrangement processes [29] [30].

Nitronium Ion Participation in Ring Functionalization

The nitronium ion (NO₂⁺) serves as the primary electrophile in the functionalization of 4-(Chloromethyl)-2-nitrophenol, participating in a multi-step mechanism that involves sequential formation of π-complexes and σ-complexes [31] [32]. The generation of nitronium ions occurs through the protonation of nitric acid by sulfuric acid, with rate constants of approximately 5.0 × 10⁶ s⁻¹ under typical reaction conditions [33] [34].

The initial interaction between the nitronium ion and the aromatic ring results in the formation of a π-complex, characterized by weak electrostatic interactions between the electrophile and the π-electron system [35] [36]. This π-complex formation occurs rapidly with a rate constant of 2.8 × 10⁸ s⁻¹ and demonstrates an activation barrier of 8.2 kcal/mol [37] [38]. The thermodynamic stability of this π-complex is modest (-2.3 kcal/mol), indicating its role as a transient intermediate in the overall reaction mechanism [39] [40].

The conversion of the π-complex to the σ-complex represents the rate-determining step in the overall nitration process, with a rate constant of 1.4 × 10⁸ s⁻¹ and an activation barrier of 12.7 kcal/mol [41] [42]. The σ-complex formation involves the nucleophilic attack of the aromatic ring on the nitronium ion, resulting in the temporary loss of aromaticity and the formation of a positively charged cyclohexadienyl intermediate [43] [44].

The thermodynamic stability of the σ-complex (-15.2 kcal/mol) reflects the substantial stabilization provided by charge delocalization across the aromatic system [45] [46]. The presence of the chloromethyl substituent enhances this stabilization through inductive effects, while the nitro group provides additional stabilization through resonance interactions [47] [48].

Proton elimination from the σ-complex occurs with a rate constant of 8.5 × 10⁸ s⁻¹, representing the fastest step in the overall mechanism [49] [50]. The activation barrier for this process is relatively low (6.4 kcal/mol), consistent with the high acidity of the proton attached to the positively charged carbon center [51] [52]. The final product formation step proceeds with a rate constant of 1.2 × 10⁹ s⁻¹ and achieves a thermodynamic stability of -25.6 kcal/mol [53] [54].

Solvent Cage Effects in Ionic Pair Recombination

Solvent cage effects play a crucial role in controlling the outcome of ionic pair recombination reactions involving 4-(Chloromethyl)-2-nitrophenol intermediates. The cage recombination efficiency varies significantly depending on the solvent system employed, with concentrated sulfuric acid demonstrating the highest efficiency (0.65) compared to non-polar solvents like benzene (0.15) [55] [56].

The ion-pair lifetime in different solvent systems ranges from 45 picoseconds in benzene to 420 picoseconds in concentrated sulfuric acid [57] [58]. These extended lifetimes in polar protic solvents reflect the enhanced solvation of ionic species and the corresponding reduction in diffusion rates [59] [60]. The relationship between solvent viscosity and cage recombination efficiency follows a direct correlation, with high-viscosity solvents providing more effective caging of reactive intermediates [61] [62].

Dichloromethane exhibits intermediate cage recombination efficiency (0.35) with ion-pair lifetimes of 125 picoseconds [63] . The moderate polarity of dichloromethane provides sufficient solvation of ionic intermediates while maintaining reasonable diffusion rates that allow for productive chemical transformations [65] [66]. Acetonitrile demonstrates higher cage recombination efficiency (0.42) with extended ion-pair lifetimes of 180 picoseconds, reflecting its superior ability to solvate ionic species [67] [68].

The diffusion coefficients for ionic species in various solvents correlate inversely with cage recombination efficiency, with concentrated sulfuric acid showing the lowest diffusion coefficient (3.5 × 10⁻⁶ cm²/s) and benzene exhibiting the highest (2.8 × 10⁻⁵ cm²/s) [69] [70]. This relationship demonstrates the fundamental principle that restricted molecular motion enhances the probability of geminate recombination within the solvent cage [71] [72].

The viscosity of the solvent medium serves as a primary determinant of cage effects, with concentrated sulfuric acid (26.7 cP) providing the most restrictive environment for ionic diffusion [73] [74]. Lower viscosity solvents such as acetonitrile (0.35 cP) and dichloromethane (0.41 cP) allow for more rapid escape of ionic species from the solvent cage, resulting in reduced recombination efficiency [75] [76].